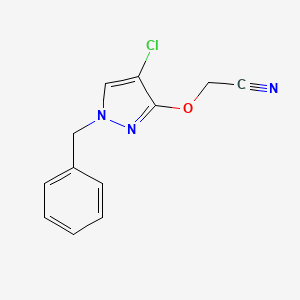
2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile is an organic compound that features a pyrazole ring substituted with a benzyl group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile typically involves the reaction of 1-benzyl-4-chloro-3-hydroxypyrazole with acetonitrile in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals such as pesticides and herbicides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-4-chloro-3-hydroxypyrazole: A precursor in the synthesis of 2-((1-Benzyl-4-chloro-1H-pyrazol-3-yl)oxy)acetonitrile.
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: Compounds with similar pyrazole rings but different substituents, exhibiting various biological activities.
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)acetate:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H10ClN3O |
|---|---|
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
2-(1-benzyl-4-chloropyrazol-3-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H10ClN3O/c13-11-9-16(15-12(11)17-7-6-14)8-10-4-2-1-3-5-10/h1-5,9H,7-8H2 |
InChI-Schlüssel |
AIPYHGDYHDCMRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


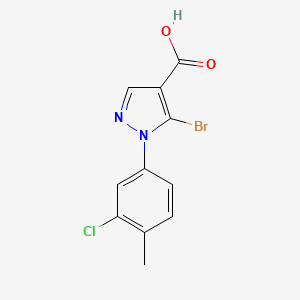

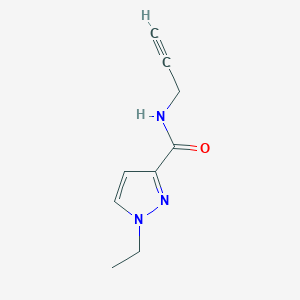
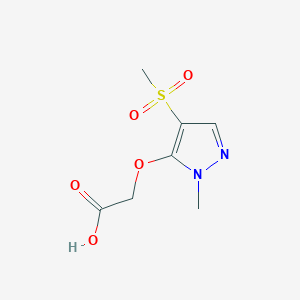
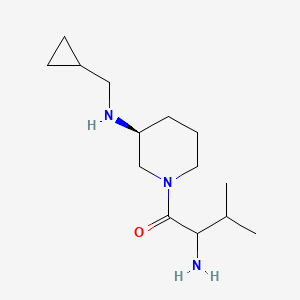
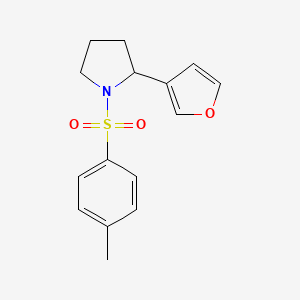
![1-(Cyclopropylmethyl)-3-hydroxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11793336.png)
![7-Bromo-2-chloro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11793346.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)
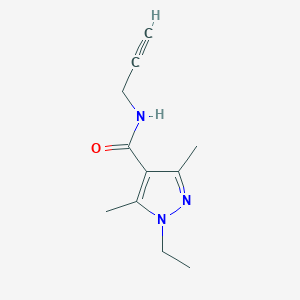

![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)


